molecular formula C18H16Cl2N2O B2612831 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether CAS No. 318248-49-6

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether

Cat. No.: B2612831
CAS No.: 318248-49-6
M. Wt: 347.24
InChI Key: DSHUMJWEBUMWQD-UHFFFAOYSA-N
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Description

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether is an organic compound that features a pyrazole ring substituted with various functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorobenzyl and other substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-5-yl)methyl ether
  • 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-3-yl)methyl ether

Uniqueness

The uniqueness of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-4-[(4-chlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-22-18(20)16(17(21-22)14-5-3-2-4-6-14)12-23-11-13-7-9-15(19)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUMJWEBUMWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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